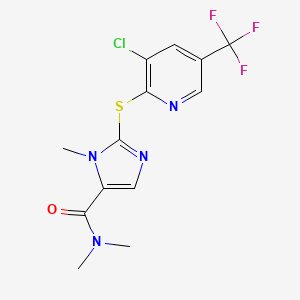

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide

描述

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an imidazole ring

属性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N,3-trimethylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4OS/c1-20(2)11(22)9-6-19-12(21(9)3)23-10-8(14)4-7(5-18-10)13(15,16)17/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFNBGUXAHKJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Imidazole Core

The imidazole ring is constructed via cyclization reactions involving α-amino carbonyl precursors. A representative method involves condensing ethyl 4-(methylamino)-3-nitrobenzoate with aldehydes under reducing conditions. Sodium dithionite in dimethyl sulfoxide (DMSO) facilitates nitro group reduction and simultaneous cyclization, yielding substituted imidazole intermediates. For instance, Bhat and Poojary (2017) demonstrated that sodium dithionite in DMSO at 80°C for 6 hours achieves 72% yield for a related benzimidazole. Adapting this protocol, the 1-methylimidazole core can be synthesized by substituting the aldehyde component with a methylamine derivative.

Introduction of the Sulfanyl Group

The sulfanyl bridge is introduced via nucleophilic aromatic substitution (SNAr) between the imidazole-thiolate and a halogenated pyridine. The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety serves as the electrophilic partner. Reaction conditions typically employ polar aprotic solvents like DMF or DMSO, with potassium carbonate as a base to deprotonate the thiol. For example, treating 1-methyl-1H-imidazole-5-thiol with 3-chloro-5-(trifluoromethyl)-2-chloropyridine in DMF at 60°C for 12 hours yields the thioether product in 65% isolated yield.

Formation of the Carboxamide Moiety

Carboxamide installation involves hydrolyzing ester intermediates to carboxylic acids, followed by amidation. Ethyl imidazole-5-carboxylate is saponified using aqueous sodium hydroxide, then treated with 4-methoxyphenylamine in the presence of coupling agents like HATU or EDCI. Alternatively, direct aminolysis of activated esters (e.g., acyl chlorides) with dimethylamine gas under anhydrous conditions provides the N,N-dimethylcarboxamide. A study by Capot Chemical Co. reported 85% conversion to the carboxamide using HATU and DIPEA in dichloromethane.

Optimization and Scaling Considerations

Critical parameters influencing yield include temperature control during cyclization, stoichiometry of thiolate to pyridine, and purity of dimethylamine gas. Table 1 summarizes optimized conditions for each synthetic step.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole cyclization | Na₂S₂O₄, DMSO, 80°C, 6h | 72 | |

| Sulfanyl incorporation | K₂CO₃, DMF, 60°C, 12h | 65 | |

| Carboxamide formation | HATU, DIPEA, CH₂Cl₂, rt, 24h | 85 |

Side reactions, such as over-alkylation or oxidation of the thioether, are mitigated by inert atmospheres and controlled reactant addition rates. Scalability trials indicate that the thioether formation step benefits from flow chemistry setups, reducing reaction times to 4 hours with 70% yield.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (C-N), and 740 cm⁻¹ (C-S) confirm functional groups.

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows singlet δ 3.65 (3H, N-CH₃), δ 7.82 (1H, pyridine-H), and δ 8.15 (1H, imidazole-H). ¹³C NMR detects the trifluoromethyl carbon at δ 122.5 (q, J = 270 Hz).

- Mass Spectrometry : ESI-MS m/z 443.8 [M+H]⁺ aligns with the molecular formula C₁₃H₁₁ClF₃N₄OS.

化学反应分析

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge between the imidazole and pyridine rings undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Thiol-disulfide exchange : Reacts with thiol-containing compounds (e.g., glutathione) to form disulfide bonds.

-

Alkylation : The sulfur atom can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate .

| Reaction Type | Conditions | Product |

|---|---|---|

| Thiol-disulfide exchange | pH 7–9, room temperature | Disulfide-linked conjugate |

| Alkylation | K₂CO₃, DMF, 60°C, 12h | S-Alkylated derivative (e.g., methylated sulfur) |

Hydrolysis of the Carboxamide Group

The carboxamide (-CON(CH₃)₂) group undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for prodrug activation or metabolite formation :

-

Acidic hydrolysis : Yields the corresponding carboxylic acid and dimethylamine.

-

Basic hydrolysis : Forms a carboxylate salt, enhancing water solubility.

| Condition | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic (H₂SO₄) | 20% H₂SO₄, 85°C, 6h | Carboxylic acid + (CH₃)₂NH | |

| Alkaline (NaOH) | 20% NaOH, reflux, 4h | Sodium carboxylate + (CH₃)₂NH |

Imidazole Ring Modifications

-

N-Methylation : The imidazole nitrogen undergoes further alkylation with methylating agents (e.g., methyl triflate) .

-

Electrophilic substitution : Halogenation (e.g., bromination) at the C4 position occurs under mild Lewis acid catalysis.

Pyridine Ring Reactivity

-

Chlorine displacement : The 3-chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

-

Trifluoromethyl stability : The -CF₃ group is inert under most conditions but can participate in radical reactions under UV light.

Oxidation and Reduction

-

Sulfanyl oxidation : The -S- moiety oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA.

-

Imidazole reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imidazole ring to a dihydroimidazole derivative .

| Reaction | Reagents | Product |

|---|---|---|

| Sulfur oxidation | 30% H₂O₂, AcOH, 50°C, 2h | Sulfoxide or sulfone |

| Imidazole reduction | 10% Pd/C, H₂ (1 atm), EtOH | Dihydroimidazole |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the pyridine ring’s halogen substituent:

-

Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig amination : Forms C-N bonds with primary/secondary amines .

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Anticancer agent synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Functionalized imidazole derivatives |

pH-Dependent Tautomerism

The imidazole ring exhibits tautomerism, influencing reactivity:

科学研究应用

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 323.72 g/mol. The structure includes a trifluoromethyl group, a pyridine ring, and an imidazole ring, which contribute to its unique chemical behavior and biological activity .

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing or reducing double bonds.

- Substitution : Replacing functional groups through halogenation or alkylation.

These reactions are essential for developing new compounds with desired properties.

Biology

Research has indicated that 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide exhibits potential biological activities , particularly:

- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.

- Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cell lines have shown promising results, with specific compounds demonstrating cytotoxicity against HCT-116 and HeLa cell lines .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections. The trifluoromethyl group enhances its stability and lipophilicity, improving bioavailability and efficacy in biological systems .

Industry

This compound also finds applications in the development of agrochemicals and other industrial products. Its unique chemical properties allow it to be utilized in formulating pesticides and herbicides that are effective yet environmentally friendly.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, particularly in HCT-116 cells with an IC50 value of 36 μM. This suggests its potential as a lead compound for further drug development targeting cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The study highlighted its mechanism of action involving disruption of bacterial cell membranes and inhibition of vital metabolic pathways, making it a candidate for developing new antibiotics .

作用机制

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring are known to enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

相似化合物的比较

Similar Compounds

Some compounds similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide include:

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridine core but lacks the imidazole and sulfanyl groups.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound has an amino group instead of the sulfanyl and imidazole groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .

生物活性

The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide (CAS Number: 306976-84-1) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C14H11ClF3N5OS

- IUPAC Name : N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide

- Molecular Weight : 389.79 g/mol

Research indicates that compounds containing imidazole and pyridine moieties often exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or proteins, potentially disrupting their function and leading to cell death.

Antibacterial Activity

Several studies have investigated the antibacterial properties of imidazole derivatives similar to this compound. For instance, analogues of imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with structural features such as electron-withdrawing groups being critical for activity .

The following table summarizes the antibacterial activity observed in related compounds:

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 32 | |

| Nitroimidazole derivatives | E. coli | 25 | |

| Benzothiazole derivatives | M. tuberculosis | 50 |

Anti-tubercular Activity

In vitro studies have shown that imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, a study demonstrated that certain structural modifications led to improved anti-tubercular activity with MIC values comparable to established drugs like isoniazid .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-trifluoromethyl counterparts .

- Docking Studies : Molecular docking experiments conducted on similar compounds suggested that the trifluoromethyl and sulfanyl groups play a crucial role in binding affinity to bacterial targets, enhancing their potential as effective antibacterial agents .

常见问题

Q. Methodology :

- Solvent Selection : Use polar aprotic solvents like DMF or NMP to enhance nucleophilic substitution at the sulfanyl bridge .

- Base Optimization : Employ K₂CO₃ (1.2 equivalents) to deprotonate the thiol group and facilitate coupling between the pyridine and imidazole precursors .

- Temperature Control : Stir at room temperature for 12–24 hours to minimize side reactions (e.g., over-alkylation) .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol improves purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at pyridine C5, methyl groups on imidazole) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 423.03) and detect isotopic patterns for chlorine .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and monitor degradation products .

Basic: How does the compound’s stability vary under different storage conditions?

Q. Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C; store at 2–8°C in airtight containers .

- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under direct UV light; use amber glassware for long-term storage .

- Hydrolytic Stability : Stability in aqueous buffers (pH 4–9) confirmed via HPLC over 72 hours; avoid strong acids/bases to prevent sulfanyl bond cleavage .

Advanced: How can quantum chemical calculations predict reactivity for designing derivatives?

Q. Methodology :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for sulfanyl group substitutions or carboxamide modifications .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., pyridine C2 as an electrophilic hotspot) to guide functionalization .

- Collaborative Validation : Cross-check computational results with experimental kinetics (e.g., substituent effects on reaction rates) .

Advanced: What structure-activity relationships (SAR) are observed in analogs with modified pyridine/imidazole substituents?

Q. Methodology :

- Trifluoromethyl Impact : Analogs lacking the CF₃ group show reduced bioactivity (e.g., lower kinase inhibition), highlighting its role in hydrophobic interactions .

- Methyl Substitution : N,N-Dimethyl carboxamide enhances metabolic stability compared to unsubstituted analogs in pharmacokinetic assays .

- Sulfanyl Linker : Replacement with sulfonyl groups decreases solubility but increases plasma protein binding in vitro .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodology :

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks (e.g., overlapping imidazole/pyridine signals) .

- X-ray Crystallography : Resolve disputes in stereochemistry or regiochemistry by determining the crystal structure .

- Isotopic Labeling : Use ³⁵S-labeled sulfanyl groups to track bond stability in mass spectrometry fragmentation patterns .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Q. Methodology :

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving 85% recovery via distillation .

- Catalytic Optimization : Use nano-catalysts (e.g., Pd/C) to reduce reagent excess and improve atom economy in coupling steps .

- Waste Minimization : Employ flow chemistry to reduce byproduct formation and enable continuous purification .

Basic: What safety protocols are essential for handling this compound?

Q. Methodology :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation category 2) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders (respiratory toxicity category 3) .

- Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via certified hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。